molecular formula C19H14O7S B3011196 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate CAS No. 898429-99-7

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate

Cat. No.: B3011196
CAS No.: 898429-99-7
M. Wt: 386.37
InChI Key: AJVOMODNECTCKF-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate is a high-purity synthetic chemical reagent designed for advanced research and development applications, strictly for laboratory use. This compound features a hybrid molecular architecture, incorporating both a benzofuran and a coumarin (2H-chromen-2-one) scaffold. The benzofuran moiety is a privileged structure in medicinal chemistry, known for its role as a key intermediate in pharmaceutical compounds . The coumarin core is a nature-derived heterocycle noted for its significant chemical diversity and ability to interact with various biological targets . This unique structure makes it a valuable template for constructing novel molecules in multi-target drug discovery programs. Its primary research value lies in its potential as a key intermediate for the synthesis of multi-target ligands for neurodegenerative diseases. Structural analogs based on the 2H-chromen-2-one skeleton have been investigated as potent dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), representing an innovative therapeutic strategy for conditions like Alzheimer's disease . Compounds within this class have demonstrated nanomolar-range potency for MAO-B inhibition alongside moderate AChE affinity, and have shown promising neuroprotective effects in cellular models of oxidative stress . Researchers can utilize this reagent to explore structure-activity relationships, particularly by functionalizing the molecule at various positions to modulate affinity and selectivity for central nervous system targets. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7S/c1-23-16-5-3-4-11-8-17(25-19(11)16)14-10-18(20)24-15-7-6-12(9-13(14)15)26-27(2,21)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVOMODNECTCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran moiety, which is then coupled with a chromenone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate involves its interaction with specific molecular targets. The benzofuran and chromenone moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The methanesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

tert-Butyl 2-{[4-(7-Methoxy-1-Benzofuran-2-yl)-2-Oxo-2H-Chromen-6-yl]oxy}acetate

  • Structure: Shares the benzofuran-chromenone core but replaces the methanesulfonate with a tert-butyl acetoxy group.
  • Molecular Formula : C₂₄H₂₂O₇ (vs. C₂₀H₁₆O₇S for the target compound).
  • Key Differences :
    • The tert-butyl ester introduces steric bulk and reduces polarity compared to the sulfonate group, likely decreasing aqueous solubility.
    • The acetoxy group may act as a prodrug motif, hydrolyzing in vivo to release a hydroxyl group, whereas the methanesulfonate is more chemically stable .

[(2Z)-3-Oxo-2-[(2,4,5-Trimethoxyphenyl)Methylidene]-1-Benzofuran-6-yl] Methanesulfonate

  • Structure : Contains a benzofuran ring with a 3-oxo group and a 2,4,5-trimethoxyphenyl substituent, linked via a methanesulfonate at the 6-position.
  • The additional methoxy groups enhance lipophilicity, which may improve membrane permeability compared to the target compound .

4-(Benzyloxy)Benzyl Methanesulfonate Derivatives

  • Structure : Simpler aromatic systems with benzyl methanesulfonate groups (e.g., 4-(benzyloxy)-3-methoxybenzyl methanesulfonate).
  • Key Differences: Lack the fused benzofuran-chromenone system, reducing π-conjugation and UV absorption properties. The benzyloxy group can be cleaved under hydrogenation, offering a route for functionalization absent in the target compound .

6-Oxo-1-(4-Sulfamoylphenyl)-1,6-Dihydropyridazin-3-yl Methanesulfonate

  • Structure : Pyridazine-based sulfonate with a sulfamoylphenyl group.
  • The sulfamoyl group increases acidity (pKa ~1–2), contrasting with the neutral methanesulfonate in the target compound .

Physicochemical and Pharmacological Comparisons

Solubility and Polarity

Compound Solubility (Predicted) LogP (Estimated)
Target Compound Moderate (polar sulfonate) 2.1–2.5
tert-Butyl Acetoxy Derivative Low (tert-butyl ester) 3.8–4.2
Trimethoxyphenylidene Derivative Low (lipophilic groups) 3.5–3.9
Pyridazine Sulfonate High (sulfamoyl group) 0.8–1.2

Biological Activity

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound's molecular formula is C24H21NO7SC_{24}H_{21}NO_7S with a molecular weight of 435.4 g/mol. The structure incorporates a benzofuran moiety and a chromenone core, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC24H21NO7SC_{24}H_{21}NO_7S
Molecular Weight435.4 g/mol
CAS Number898429-93-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran ring through cyclization reactions and the construction of the chromenone core via Pechmann condensation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways, potentially through interactions with p53 and caspases.

Case Study:
In a study involving A549 cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Treatment Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several pathogens, including Gram-positive and Gram-negative bacteria. Results demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli32
Pseudomonas aeruginosa>64

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results indicated that it possesses significant free radical scavenging ability, comparable to known antioxidants like ascorbic acid.

Antioxidant Activity Data:

Concentration (µg/mL)% Scavenging Activity
1030
5055
10085

The biological activities exhibited by this compound can be attributed to its structural features:

  • Anticancer: Induction of apoptosis through modulation of signaling pathways.
  • Antimicrobial: Disruption of bacterial cell wall synthesis or function.
  • Antioxidant: Scavenging free radicals and upregulating endogenous antioxidant defenses.

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